molecular formula C16H13N3O B11856662 4-(Benzylamino)quinazoline-6-carbaldehyde CAS No. 648449-12-1

4-(Benzylamino)quinazoline-6-carbaldehyde

Katalognummer: B11856662
CAS-Nummer: 648449-12-1
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: XABBGPHIXYNZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzylamino)chinazolin-6-carbaldehyd ist eine organische Verbindung mit der Summenformel C16H13N3O. Es ist ein Derivat von Chinazolin, einer bicyclischen Verbindung, die aus kondensierten Benzol- und Pyrimidinringen besteht.

Herstellungsmethoden

Die Synthese von 4-(Benzylamino)chinazolin-6-carbaldehyd beinhaltet typischerweise die Reaktion von Chinazolinderivaten mit Benzylamin. Eine gängige Methode umfasst die Kondensation von 4-Chlorchinazolin mit Benzylamin, gefolgt von der Oxidation, um die Aldehydgruppe in der 6-Position einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) für Hydrierungsschritte .

Vorbereitungsmethoden

The synthesis of 4-(Benzylamino)quinazoline-6-carbaldehyde typically involves the reaction of quinazoline derivatives with benzylamine. One common method includes the condensation of 4-chloroquinazoline with benzylamine, followed by oxidation to introduce the aldehyde group at the 6-position. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Analyse Chemischer Reaktionen

4-(Benzylamino)chinazolin-6-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

The compound has been identified as a potential anti-cancer agent, particularly due to its interaction with tyrosine kinases, which play a crucial role in tumor cell proliferation and survival. Research indicates that quinazoline derivatives, including 4-(Benzylamino)quinazoline-6-carbaldehyde, exhibit selective inhibition against various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR), which is overexpressed in several cancers. Studies have shown that derivatives with similar structures can inhibit EGFR with IC50 values as low as 0.096 μM .
  • Case Studies : A series of synthesized quinazoline derivatives were tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These studies demonstrated promising cytotoxic effects, with some compounds achieving significant anti-proliferative activity .
CompoundCell LineIC50 Value (μM)
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF72.49
This compoundA549TBD

Anti-Inflammatory Properties

In addition to its anti-cancer potential, this compound has shown significant anti-inflammatory effects. Quinazoline derivatives are known to inhibit pathways associated with inflammatory diseases.

  • Research Findings : In studies comparing various quinazoline derivatives, some compounds demonstrated superior anti-inflammatory activity compared to standard drugs like indomethacin. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity.

Common Synthetic Routes

  • Condensation Reactions : The initial step often involves the condensation of benzylamine with appropriate quinazoline precursors under acidic or basic conditions.
  • Formylation : Subsequent formylation can be achieved using reagents like paraformaldehyde or other aldehydes to introduce the carbaldehyde functional group.

Broader Therapeutic Applications

The versatility of quinazoline derivatives extends beyond oncology and inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolines against various pathogens, including resistant strains like MRSA . The structural features of these compounds enhance their binding affinity to bacterial targets, making them effective in treating infections.

Antidiabetic Properties

Some derivatives have also shown promise in inhibiting enzymes related to diabetes, such as alpha-amylase and alpha-glucosidase, suggesting potential applications in managing blood sugar levels .

Wirkmechanismus

The mechanism of action of 4-(Benzylamino)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

4-(Benzylamino)chinazolin-6-carbaldehyd kann mit anderen Chinazolinderivaten verglichen werden, wie zum Beispiel:

Jede dieser Verbindungen hat einzigartige Eigenschaften und Anwendungen, die die Vielseitigkeit von Chinazolinderivaten in der wissenschaftlichen Forschung und Medikamentenentwicklung unterstreichen.

Biologische Aktivität

4-(Benzylamino)quinazoline-6-carbaldehyde is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C16H14N2O\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}

This compound is synthesized through various methods involving the reaction of benzylamine with quinazoline derivatives, followed by formylation to introduce the aldehyde group. The synthetic routes often emphasize optimizing yield and purity for biological evaluations.

Anticancer Properties

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

  • Mechanism of Action : Quinazolines typically inhibit receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). This inhibition leads to reduced signaling pathways that promote tumor growth and metastasis .
  • Case Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and prostate (DU145) cancers. The most potent compounds showed low nanomolar GI50 values, indicating strong anti-tumor activity .

Antiviral Activity

Recent investigations have highlighted the potential of quinazoline derivatives in combating viral infections, particularly coronaviruses.

  • Anti-MERS-CoV Activity : A series of quinazoline derivatives were evaluated for their ability to inhibit MERS-CoV. Among these, some compounds demonstrated IC50 values as low as 0.157 μM with favorable selectivity indices, indicating their promise as antiviral agents .
  • Mechanism : The antiviral activity is thought to stem from the inhibition of viral replication by targeting specific viral proteins or cellular pathways that facilitate viral entry and propagation .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound have been assessed in preclinical models. Key parameters include:

ParameterValue (I.V., 2 mg/kg)Value (P.O., 5 mg/kg)
Tmax (h)NA2.0
Cmax (μg/h)NA0.2
T1/2 (h)5.95.5
AUC (μg·h/mL)1.110.57
CL (L/h/kg)1.73NA
Vss (L/Kg)6.3NA
F (%)NA21

These results indicate a moderate bioavailability when administered orally, alongside a favorable half-life that supports potential therapeutic applications .

Eigenschaften

CAS-Nummer

648449-12-1

Molekularformel

C16H13N3O

Molekulargewicht

263.29 g/mol

IUPAC-Name

4-(benzylamino)quinazoline-6-carbaldehyde

InChI

InChI=1S/C16H13N3O/c20-10-13-6-7-15-14(8-13)16(19-11-18-15)17-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,17,18,19)

InChI-Schlüssel

XABBGPHIXYNZCN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.